N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-9-7-8-12-19(15)21(25)22-13-14-24-17(3)20(16(2)23-24)18-10-5-4-6-11-18/h4-12H,13-14H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHDWPSYVKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
A common approach involves reacting a hydrazine derivative with a diketone or β-ketoester. For the 3,5-dimethyl-4-phenyl substitution pattern:
- Reagents : Phenylhydrazine and a diketone precursor (e.g., 3,5-dimethyl-4-phenyl-1,3-diketone).
- Conditions : Acidic or thermal conditions to facilitate cyclization.
- Mechanism : Nucleophilic attack by the hydrazine on the diketone, followed by dehydration to form the pyrazole ring.
Example :
Reaction of phenylhydrazine with ethyl 2-(3,5-dimethyl-4-phenylacetyl)acetoacetate under reflux yields the pyrazole core.
Substituted β-Ketoester Cyclization
For regioselective pyrazole formation, β-ketoesters with pre-installed substituents are used:
| Substituent Position | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl, 4-Phenyl | 3,5-Dimethyl-4-phenylacetylacetate | Hydrazine hydrate, ethanol, reflux | ~70% |
Functionalization of the Pyrazole Core
Post-cyclization, the pyrazole undergoes alkylation to introduce the ethyl linker and subsequent coupling to 2-methylbenzamide.
Alkylation at the Pyrazole Nitrogen
The 1H-pyrazole nitrogen is alkylated to attach the ethyl group:
- Reagents : Ethyl bromide or ethyl iodide.
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent : Polar aprotic solvents (e.g., DMF, THF).
- Outcome : Formation of 1-ethyl-3,5-dimethyl-4-phenyl-1H-pyrazole.
Example :
Reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with ethyl bromide in DMF using K₂CO₃ as a base.
Amide Bond Formation with 2-Methylbenzamide
The ethylated pyrazole is coupled to 2-methylbenzoic acid via amide bond formation:
- Activation : Convert 2-methylbenzoic acid to its acid chloride (e.g., using thionyl chloride) or use coupling reagents (e.g., HATU, EDCI).
- Coupling : React the activated acid with the ethyl-pyrazole intermediate.
Example :
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 2-Methylbenzoyl chloride, ethyl-pyrazole | DCM, Et₃N, 0–25°C | ~85% |
Alternative Synthetic Routes
One-Pot Pyrazole Synthesis and Alkylation
A streamlined approach combines cyclization and alkylation:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields:
| Parameter | Value | Outcome | Reference |
|---|---|---|---|
| Temperature | 100–120°C | Faster cyclization (<30 min vs. hours) | |
| Yield | 90–95% | Enhanced purity |
Optimization and Challenges
Steric and Electronic Effects
Purification Strategies
| Method | Application | Advantage | |
|---|---|---|---|
| Crystallization | Isopropanol/water (2:1) | High purity (>95%) | |
| Column Chromatography | Silica gel, hexane/ethyl acetate | Removes unreacted starting materials |
Analytical Characterization
Key characterization techniques include:
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Substituents : Methyl and phenyl groups in the target may enhance lipophilicity and steric bulk compared to halogenated derivatives (e.g., Cl/F in ), which increase electronegativity and environmental persistence .
- Functional Groups : The target lacks directing groups like the N,O-bidentate moiety in , which is critical for metal-catalyzed C–H activation.
Physical and Chemical Properties
Table 2: Property Comparison
Analysis :
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article presents an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 281.35 g/mol. The compound features a pyrazole ring substituted with both methyl and phenyl groups, which contribute to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. Notably, studies have shown that derivatives of pyrazole can inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related study noted that similar thiadiazole derivatives demonstrated notable antimicrobial effects, suggesting the potential for this compound to exhibit comparable activity.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive | Inhibition observed | |
| Gram-negative | Inhibition observed | |
| Fungi | Inhibition observed |
Anti-inflammatory Effects
This compound also shows promise in the anti-inflammatory domain. Compounds within this class have been reported to inhibit specific enzymes involved in inflammatory pathways, indicating their potential therapeutic applications in treating inflammatory diseases. For example, studies have highlighted the effectiveness of pyrazole derivatives in modulating inflammatory responses in vitro .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Ring : This is generally achieved through the condensation of hydrazine with a diketone.
- Alkylation : The resulting pyrazole derivative is alkylated to introduce the dimethyl and phenyl groups.
- Formation of Ethyl-linked Intermediate : This intermediate is created through reaction with an ethyl halide.
- Amidation : Finally, amidation with 2-methylbenzoic acid yields the target compound.
In an industrial context, optimized reaction conditions are employed to enhance yield and purity through controlled temperatures and efficient purification techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study highlighted the efficacy of pyrazole derivatives against resistant strains of bacteria, demonstrating potential for development into new antimicrobial agents.
- Inflammatory Response Modulation : Another research focused on the anti-inflammatory properties of related compounds showed significant inhibition of pro-inflammatory cytokines in cell cultures .
- Cancer Therapeutics : Some analogs have been investigated for their role as RET kinase inhibitors, showcasing moderate to high potency in inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by coupling with benzamide derivatives. Key steps include:
- Step 1 : Condensation of hydrazine derivatives with diketones to form the pyrazole core .
- Step 2 : Alkylation or substitution reactions to introduce the ethyl linker and benzamide group.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalysts like Pd or Cu for cross-coupling) significantly impact yield and purity .
- Example : Use of DMF as a solvent at 80–100°C with K₂CO₃ as a base for nucleophilic substitution .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Peaks for pyrazole protons (δ 6.0–7.5 ppm), benzamide aromatic protons (δ 7.2–8.0 ppm), and methyl groups (δ 1.5–2.5 ppm).
- ¹³C NMR : Carbonyl (C=O) signal at ~165–170 ppm, pyrazole carbons at ~140–160 ppm .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
Q. What are the key physical properties critical for handling this compound in laboratory settings?
- Property Table :
| Property | Value/Description |
|---|---|
| Molecular Weight | ~306.38 g/mol |
| Solubility | Soluble in DMSO, DMF; low in H₂O |
| Stability | Stable at RT; hygroscopic |
| Melting Point | Not reported (requires DSC) |
- Handling : Store at 2–8°C in inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic tools (SHELX, ORTEP) resolve the 3D structure and intermolecular interactions?
- SHELX Refinement :
- Data Processing : SHELXL refines X-ray diffraction data to model atomic positions, thermal parameters, and hydrogen bonding .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs in crystal packing .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Root Causes : Variability in purity (HPLC >95% recommended), assay conditions (e.g., buffer pH, cell lines), or crystal polymorphism affecting solubility .
- Resolution :
- Replicate studies under standardized protocols.
- Use differential scanning calorimetry (DSC) to identify polymorphic forms .
Q. How do steric and electronic effects influence structure-activity relationships (SAR) in pyrazole-benzamide derivatives?
- Steric Effects : Bulky 3,5-dimethyl groups on pyrazole restrict conformational flexibility, potentially enhancing target selectivity .
- Electronic Effects : Electron-withdrawing substituents on benzamide (e.g., -NO₂) may modulate binding affinity to enzymes like proteases .
- QSAR Modeling : Utilize molecular docking (e.g., AutoDock) to predict interactions with biological targets like SARS-CoV-2 PLpro .
Q. What analytical methods optimize reaction yield and purity during scale-up synthesis?
- Chromatography : Prep-HPLC with C18 columns (MeCN/H₂O gradient) for purification .
- In-line Monitoring : ReactIR tracks intermediate formation in real-time to minimize side reactions .
Q. How do hydrogen bonding networks in the crystal lattice affect solubility and stability?
- Graph-Set Analysis : Strong N-H···O=C interactions (e.g., R₂²(8)) create rigid lattices, reducing solubility but enhancing thermal stability .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to modify lattice interactions and improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
